3-Chloromethcathinone hydrochloride

Catalog No.
S1786378
CAS No.
1607439-32-6
M.F
C10H13Cl2NO
M. Wt
234.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloromethcathinone hydrochloride

CAS Number

1607439-32-6

Product Name

3-Chloromethcathinone hydrochloride

IUPAC Name

1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H

InChI Key

QXEPSICDXPPHTO-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl

Synonyms

3-CMC

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl

3-Chloromethcathinone is a substituted form of methcathinone featuring a chlorine atom inserted in the meta position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

3-Chloromethcathinone hydrochloride (3-CMC HCl, CAS 1607439-32-6) is a halogenated synthetic cathinone derivative widely utilized as a highly specific analytical reference standard and neuropharmacological probe [1]. As a meta-substituted cathinone, it exhibits distinct monoamine transporter binding profiles, physicochemical properties, and metabolic pathways compared to its positional isomers and non-halogenated analogs[2]. In rigorous laboratory and forensic settings, procurement of high-purity 3-CMC HCl is essential for developing validated chromatographic methods, characterizing specific phase I and phase II metabolites, and conducting structure-activity relationship (SAR) studies regarding dopamine versus serotonin reuptake inhibition [1].

Generic substitution with closely related positional isomers, such as 4-chloromethcathinone (4-CMC) or the non-halogenated 3-methylmethcathinone (3-MMC), is unviable for precise analytical and pharmacological workflows. In forensic screening, 3-CMC and 4-CMC exhibit nearly identical mass fragmentation patterns and closely overlapping retention times on generic GC-MS/LC-MS platforms, meaning positive identification strictly requires the exact 3-CMC reference standard for comparative relative retention time (RRT) calculation or chiral stationary phase validation [1]. Furthermore, in neurochemical assays, substituting 3-CMC with 4-CMC fundamentally alters the receptor activation profile; 3-CMC is highly selective for the dopamine transporter (DAT) over the serotonin transporter (SERT), whereas 4-CMC is essentially equipotent at both, rendering them non-interchangeable in targeted monoamine efflux studies [2].

Chromatographic and Mass Spectral Resolution of Positional Isomers

Generic GC-MS and LC-MS screening methods fail to distinguish 3-CMC from its positional isomer 4-CMC due to identical multiple reaction monitoring (MRM) transitions (e.g., m/z 198 precursor) and heavily overlapping retention times [1]. Differentiation requires the exact 3-CMC reference standard to calculate relative retention times (RRT) alongside internal standards or to validate separation on specific chiral stationary phases [2].

Evidence DimensionMass spectral fragmentation and chromatographic retention
Target Compound DataRequires exact standard for RRT calculation or chiral phase separation
Comparator Or Baseline4-CMC (Identical MS/MS spectra and overlapping generic retention times)
Quantified Difference0% difference in primary MRM transitions; 100% reliance on exact reference standard for RRT-based distinction
ConditionsLC-MS/MS or GC-MS forensic screening matrices

Procurement of the exact 3-CMC standard is mandatory for forensic and toxicological laboratories to avoid false-positive misidentifications of positional isomers.

Monoamine Transporter Selectivity (DAT vs. SERT)

The meta-substitution of the chlorine atom in 3-CMC confers a distinct monoamine transporter affinity profile compared to para-substituted analogs. In vitro assays demonstrate that 3-CMC exhibits a pronounced preference for the dopamine transporter (DAT) with a DAT selectivity ratio of approximately 8.8 over the serotonin transporter (SERT) [1]. In stark contrast, 4-CMC is nearly equipotent at both DAT and SERT, leading to vastly different neurochemical and locomotor activation profiles[2].

Evidence DimensionDAT vs. SERT selectivity ratio
Target Compound DataDAT selectivity ratio of ~8.8 over SERT
Comparator Or Baseline4-CMC (Equipotent at DAT and SERT)
Quantified Difference>8-fold higher DAT selectivity for the meta-substituted 3-CMC compared to the para-substituted 4-CMC
ConditionsIn vitro monoamine reuptake inhibition assays

Researchers studying dopaminergic-driven locomotor activation must select 3-CMC to isolate DAT-predominant mechanisms without confounding serotonergic effects.

Metabolic Profiling and Intrinsic Clearance Rates

3-CMC undergoes specific metabolic degradation pathways that are critical for toxicological biomarker identification. In human liver microsome (HLM) incubations, 3-CMC demonstrates a half-life of approximately 54 minutes and an intrinsic clearance of ~15 mL/min/kg [1]. This rapid metabolism yields unique phase I metabolites, primarily through ketoreduction and N-demethylation, forming dihydro-3-CMC and N-desmethyldihydro-3-CMC, which are structurally distinct from the metabolites of 3-MMC or 4-CMC [2].

Evidence DimensionIn vitro half-life and specific phase I metabolite generation
Target Compound DataHalf-life of ~54 mins; intrinsic clearance ~15 mL/min/kg; yields dihydro-3-CMC
Comparator Or Baseline3-MMC / 4-CMC (Distinct clearance rates and isomer-specific metabolites)
Quantified DifferenceGeneration of 3-chloro-specific phase I metabolites (ketoreduction and N-demethylation) not produced by analogs
ConditionsHuman liver microsome (HLM) incubation assays

Toxicology labs require the exact 3-CMC parent compound to synthesize, identify, and validate its unique metabolic biomarkers in biological matrices.

Thermal Behavior and Handling Stability of the Hydrochloride Salt

Like many synthetic cathinones, the freebase form of 3-CMC is highly unstable and prone to rapid oxidative degradation at room temperature [1]. Procurement of 3-CMC as the hydrochloride (HCl) salt provides a stable, solid-state material with a well-defined melting point reported between 181-183 °C (and up to 193 °C for highly purified batches)[2]. This salt formation ensures consistent aqueous solubility and prevents the rapid ambient degradation characteristic of the freebase, ensuring lot-to-lot reproducibility [1].

Evidence DimensionThermal stability and ambient handling
Target Compound DataStable HCl salt with melting point 181-193 °C
Comparator Or Baseline3-CMC Freebase (Rapid ambient degradation)
Quantified DifferenceSalt formation extends shelf life and prevents the rapid oxidative degradation seen in the freebase form
ConditionsAmbient storage and standard laboratory handling

Procurement of the hydrochloride salt form is critical for ensuring long-term reagent stability and reproducible dosing in longitudinal analytical studies.

Forensic Analytical Standard Calibration

Used as a definitive reference material for LC-MS/MS and GC-MS to resolve the 3-chloro positional isomer from 2-CMC and 4-CMC in seized materials and biological fluids, relying on precise relative retention time (RRT) calculations [1].

Neuropharmacological SAR Studies

Employed in monoamine transporter assays to investigate the structural impact of meta-halogenation on DAT versus SERT selectivity, utilizing its ~8.8 DAT selectivity ratio to isolate dopaminergic signaling pathways [1].

Toxicological Metabolite Profiling

Utilized in in vitro human liver microsome assays to generate and quantify specific phase I metabolites, such as dihydro-3-CMC, for the development of targeted toxicological screening panels [2].

Matrix Stability and Degradation Research

Applied in matrix stability studies to establish optimal storage conditions (e.g., -20 °C or acidification) for halogenated cathinones, preventing rapid in vitro degradation and ensuring reproducible quantification in forensic samples [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

233.0374194 g/mol

Monoisotopic Mass

233.0374194 g/mol

Heavy Atom Count

14

UNII

VKP2A6NM3Y

Dates

Last modified: 04-14-2024

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